Cas no 49658-24-4 (2-[[4-(phenylmethyl)phenyl]methyl]anthraquinone)

2-[[4-(phenylmethyl)phenyl]methyl]anthraquinone structure
49658-24-4 structure
Product Name:2-[[4-(phenylmethyl)phenyl]methyl]anthraquinone
CAS No:49658-24-4
MF:C28H20O2
MW:388.457207679749
CID:932582
PubChem ID:170798
Update Time:2025-04-19

2-[[4-(phenylmethyl)phenyl]methyl]anthraquinone Chemical and Physical Properties

Names and Identifiers

    • 2-[[4-(phenylmethyl)phenyl]methyl]anthraquinone
    • 2-[(4-benzylphenyl)methyl]anthracene-9,10-dione
    • EINECS 256-414-9
    • 2-(4'-Benzylbenzyl)anthraquinone
    • NS00031930
    • 9,10-Anthracenedione, 2-((4-(phenylmethyl)phenyl)methyl)-
    • 49658-24-4
    • YEQYGMGQQWXARK-UHFFFAOYSA-N
    • 9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-
    • 2-((4-(Phenylmethyl)phenyl)methyl)anthraquinone
    • DTXSID7068504
    • Inchi: 1S/C28H20O2/c29-27-23-8-4-5-9-24(23)28(30)26-18-22(14-15-25(26)27)17-21-12-10-20(11-13-21)16-19-6-2-1-3-7-19/h1-15,18H,16-17H2
    • InChI Key: YEQYGMGQQWXARK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2=CC=C(C=C21)CC1C=CC(=CC=1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 388.146329876g/mol
  • Monoisotopic Mass: 388.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 34.1Ų
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